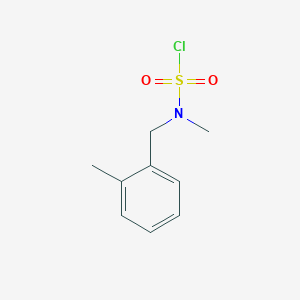

Methyl(2-methylbenzyl)sulfamoyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride |

InChI |

InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3 |

InChI Key |

WOXQNLHPTKCCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Iii. Reactivity and Mechanistic Investigations of Methyl 2 Methylbenzyl Sulfamoyl Chloride

Radical-Mediated Transformations Involving Methyl(2-methylbenzyl)sulfamoyl Chloride

Beyond nucleophilic substitution, the sulfamoyl chloride functional group can participate in radical reactions. The sulfur-chlorine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis to generate a sulfamoyl radical. chemrxiv.org

R-N(CH₃)-SO₂Cl → R-N(CH₃)-SO₂• + Cl• (where R = 2-methylbenzyl)

This generated sulfamoyl radical is an electrophilic species that can undergo various transformations, most notably addition to unsaturated systems like alkenes and alkynes. chemrxiv.org This provides a pathway to vinyl or alkyl sulfonamides, which are valuable synthetic intermediates. The field of photoredox catalysis has significantly expanded the scope of radical reactions involving sulfonyl chlorides, enabling transformations under mild conditions. chemrxiv.org While specific studies on this compound in this context are not widely documented, its structure is amenable to such radical-mediated processes based on the established reactivity of analogous sulfonyl chlorides. magtech.com.cnucl.ac.uk

Silyl (B83357) Radical-Mediated Activation and Halogen-Atom Transfer

A significant advancement in the application of sulfamoyl chlorides, including structures related to this compound, involves their activation through silyl radicals. While single electron reduction is more challenging for sulfamoyl chlorides compared to sulfonyl chlorides, they can be readily activated by chlorine-atom abstraction using a silyl radical at comparable rates. nih.gov This activation method has been effectively utilized in a single-step hydrosulfamoylation of alkenes. nih.govorganic-chemistry.org

The process typically employs tris(trimethylsilyl)silane (B43935) (TTMSS) and a photocatalyst, such as Eosin Y, under light irradiation. organic-chemistry.org The silyl radical mediates the abstraction of the chlorine atom from the sulfamoyl chloride, generating a sulfamoyl radical. This radical species then participates in subsequent reactions. This approach is noted for its tolerance of various functional groups, including esters, amides, halides, and nitriles, making it a versatile method for synthesizing diverse sulfonamide derivatives. organic-chemistry.org Mechanistic studies suggest a radical chain pathway involving the formation of an aminium radical, radical addition to alkenes, and a subsequent hydrogen-atom transfer (HAT) from the silane. researchgate.net

Photomediated Hydrosulfamoylation of Alkenes

Photomediated pathways provide a mild and efficient route for the hydrosulfamoylation of alkenes using sulfamoyl chlorides. nih.govresearchgate.net This method leverages visible-light photoredox catalysis to generate sulfamoyl radicals, which then add to electron-rich olefins. chemrxiv.org The reaction can be performed using sulfamoyl chlorides as the direct source of the sulfamoyl radical. researchgate.net

The general mechanism involves the irradiation of a photocatalyst, which, in its excited state, engages in an oxidative quenching cycle with a pyridinium (B92312) salt to generate a radical intermediate. chemrxiv.org This intermediate undergoes homolytic fragmentation to produce a nitrogen-centered radical. The trapping of this radical with a sulfur dioxide source, or the direct use of a sulfamoyl chloride, generates the key sulfamoyl radical. chemrxiv.org This radical then adds to an alkene, leading to an intermediate that is subsequently oxidized to regenerate the photocatalyst and form the final sulfonamide product after elimination. chemrxiv.org This methodology has been successfully applied to various electron-rich olefins, including enamides and α-methyl styrene, to produce vinylic sulfonamides in moderate to good yields. chemrxiv.org

Mechanistic Pathways Involving Sulfamoyl Radicals

The generation and subsequent reactions of sulfamoyl radicals are central to the reactivity of compounds like this compound in various synthetic transformations. chemrxiv.org These radicals can be generated from sulfamoyl chlorides through processes like silyl radical-mediated chlorine atom abstraction. nih.gov An alternative and modular approach involves the reaction of a suitable nitrogen radical precursor with sulfur dioxide or a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct) under visible-light photoredox catalysis. researchgate.netchemrxiv.org

Elimination Reactions and Associated Mechanistic Pathways

The aminolysis of sulfamoyl chlorides can proceed through elimination mechanisms, which have been investigated to understand the influence of substrate structure, amine, and solvent.

E2-type and E1cB-like Elimination Mechanisms in Aminolysis

Kinetic studies on the reactions of various sulfamoyl chlorides with anilines have provided evidence for elimination mechanisms. rsc.orgrsc.orguniversityofgalway.ie These reactions are typically first order in both the sulfamoyl chloride and the aniline (B41778). rsc.orgrsc.orguniversityofgalway.ie The observation of significant rate differences between different sulfamoyl chlorides, coupled with hydrogen/deuterium (B1214612) isotope effects, supports the involvement of a transient N-sulfonylamine intermediate. rsc.orgrsc.orguniversityofgalway.ie

In less polar solvents like chloroform (B151607), an E2-type mechanism is generally proposed. rsc.orgrsc.orguniversityofgalway.ie However, in more polar solvents such as acetonitrile (B52724), the activation parameters (enthalpy and entropy of activation) may suggest a shift towards a more E1cB-like E2 mechanism. rsc.orgrsc.orguniversityofgalway.ie The distinction between these pathways can be nuanced, with Brønsted βnuc values being used to assign mechanisms in related sulfamate (B1201201) ester aminolysis. psu.edursc.org For E2 mechanisms, these values typically range from 0.17 to 0.54, with lower values indicating less N-H bond-breaking and higher values suggesting more carbanionic, E1cB-like character. psu.edursc.org

Influence of Solvent and Substituents on Elimination Kinetics

The kinetics of elimination reactions of sulfamoyl chlorides are significantly influenced by the solvent and the nature of substituents on both the sulfamoyl chloride and the amine. A change from a non-polar solvent like chloroform to a more polar one like acetonitrile leads to a considerable increase in the reaction rate. psu.edu For instance, the rate acceleration can be around 20-fold for some substrates. psu.edu This is attributed to the better stabilization of charged intermediates or transition states by the more polar solvent. psu.edu

Substituents on the aniline nucleophile also have a pronounced effect, with Hammett ρ values typically being large and negative, indicating a buildup of positive charge in the transition state. rsc.orgrsc.org Conversely, substituents on the phenyl ring of N-phenylsulfamoyl chlorides have only a small effect on the reaction rates in chloroform. psu.edu However, in acetonitrile, a notable rate increase is observed when changing from an electron-donating to an electron-withdrawing substituent, which can stabilize the intermediate N-sulfonylamine. psu.edu

Below is a data table summarizing the effect of solvents on the second-order rate constants for the reaction of p-substituted N-phenylsulfamoyl chlorides with p-anisidine (B42471) at 25°C. psu.edu

| Substituent (X) in XC6H4NHSO2Cl | k2 in Chloroform (10^4 M^-1 s^-1) | k2 in Acetonitrile (10^4 M^-1 s^-1) | Rate Ratio (kCH3CN/kCHCl3) |

| p-Me | 2.15 | 42.0 | 19.5 |

| H | 2.12 | 42.6 | 20.1 |

| p-Cl | 2.08 | 86.0 | 41.4 |

Hydrolysis Studies and Solvent Effects

The hydrolysis of sulfamoyl chlorides, like their aminolysis, is sensitive to solvent effects. While specific hydrolysis data for this compound is not detailed in the provided context, general principles from related compounds like N,N-dimethylsulfamoyl chloride offer insights. The solvolysis of N,N-dimethylsulfamoyl chloride shows sensitivity to both solvent nucleophilicity and ionizing power, suggesting a bimolecular (SN2) pathway rather than a unimolecular (SN1) one. researchgate.net

Studies on the hydrolysis of benzenesulfonyl chlorides in aqueous dioxane have shown that both electron-donating and electron-withdrawing substituents can affect the rate, with complex dependencies suggesting the possibility of concurrent mechanisms. nih.gov The kinetic solvent isotope effect (kH2O/kD2O) for the hydrolysis of sulfonyl chlorides is typically higher than that for alkyl chlorides, indicating more bond breaking at the transition state. nih.gov The application of the Grunwald-Winstein equation to solvolysis data often reveals the extent of solvent nucleophilic assistance and the sensitivity to solvent ionizing power, which are crucial for elucidating the reaction mechanism. nih.govnih.gov For many sulfonyl chlorides, the solvolysis is believed to proceed via an SN2 pathway. researchgate.net

Kinetic Solvent Isotope Effects in Sulfamoyl Chloride Hydrolysis

The kinetic solvent isotope effect (KSIE) is a powerful tool for elucidating the mechanism of hydrolysis by comparing the reaction rate in light water (H₂O) to that in heavy water (D₂O). The magnitude of the KSIE, expressed as the ratio kH₂O/kD₂O, provides insight into the nature of the transition state.

For the hydrolysis of sulfonyl chlorides, KSIE values are sensitive to the reaction mechanism. For instance, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride at 20°C yields KSIE values of 1.568 and 1.564, respectively. nih.gov These values are notably higher than the typical range of 1.20 to 1.25 observed for the hydrolysis of alkyl chlorides, suggesting a greater degree of bond breaking in the transition state for sulfonyl chlorides. nih.gov

In the context of sulfamoyl chlorides, the KSIE can help distinguish between different nucleophilic substitution pathways, such as a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism. While some Sₙ1 and Sₙ2 reactions can have similar KSIE values (often <1.3), values significantly greater than 1.5 are often indicative of a bimolecular mechanism where a water molecule may be involved in general base catalysis. mdpi.commdpi.com For the hydrolysis of trans-β-styrenesulfonyl chloride, the KSIE was found to be 1.46 in H₂O/D₂O, a value considered typical for sulfonyl chloride solvolysis proceeding via an Sₙ2 pathway. mdpi.com Conversely, an "inverse" KSIE (kH₂O/kD₂O < 1), where the reaction is faster in D₂O, can occur if a pre-equilibrium step that is sensitive to the isotopic nature of the solvent precedes the rate-determining step. chem-station.commdpi.com

For this compound, the KSIE would be a critical parameter to measure. Based on related compounds, a value in the range of 1.4-1.8 would strongly support a bimolecular (Sₙ2-like) mechanism, where the water molecule acts as the nucleophile, and its O-H bond is partially broken in the transition state, possibly assisted by a second water molecule acting as a general base.

Table 1: Kinetic Solvent Isotope Effects (KSIE) for Hydrolysis of Various Sulfonyl Chlorides

| Compound | KSIE (kH₂O/kD₂O) | Temperature (°C) | Proposed Mechanism |

|---|---|---|---|

| Methanesulfonyl Chloride | 1.568 ± 0.006 | 20 | Sₙ2-like |

| Benzenesulfonyl Chloride | 1.564 ± 0.006 | 20 | Sₙ2-like |

| trans-β-Styrenesulfonyl Chloride | 1.46 | 45 | Sₙ2 |

This table presents data for analogous compounds to illustrate typical KSIE values and their mechanistic interpretations.

Hydrogen Participation Phenomena in Hydrolysis Mechanisms

Intramolecular participation by neighboring hydrogen atoms can significantly influence the rate and mechanism of solvolysis reactions. This phenomenon, known as anchimeric assistance, involves the stabilization of the transition state through the formation of a bridged intermediate. The presence of hydrogen participation is often probed by measuring the secondary deuterium isotope effect (kH/kD), where a hydrogen atom at a specific position is replaced by deuterium.

While direct data for this compound is not available, studies on analogous compounds provide strong evidence for such phenomena. For example, in the hydrolysis of diethylsulfamoyl chloride, replacing the β-hydrogens on the ethyl groups with deuterium ((CH₃CD₂)₂NSO₂Cl) resulted in a significantly reduced rate of hydrolysis. The secondary deuterium isotope effect (kH/kD) was found to be approximately 2.2. This large isotope effect is compelling evidence for hydrogen participation in the reaction mechanism, stabilizing the developing positive charge on the sulfur atom during the departure of the chloride ion.

This type of participation suggests that the hydrolysis of certain sulfamoyl chlorides can proceed through an Sₙ1-like mechanism where the rate-determining step is the ionization of the S-Cl bond, assisted by a neighboring C-H bond. For this compound, it is plausible that the hydrogens on the methyl group or, more likely, the benzylic hydrogens of the 2-methylbenzyl group could participate in a similar fashion. The ortho-methyl group on the benzyl (B1604629) ring may sterically favor a conformation that facilitates this intramolecular interaction.

Theoretical and Computational Investigations of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the intricate details of reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) allow for the characterization of transient species and the energetic landscape of a reaction, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly effective for locating and characterizing transition states—the highest energy point along a reaction coordinate. DFT calculations can determine the geometry, energy, and vibrational frequencies of the transition state for the hydrolysis of this compound.

For reactions at a sulfur center, such as the hydrolysis of sulfonyl and sulfamoyl chlorides, DFT studies have been used to distinguish between concerted Sₙ2 pathways and stepwise addition-elimination (A-E) mechanisms. dntb.gov.ua In a concerted Sₙ2 mechanism, the calculation would reveal a single transition state where the nucleophile (water) forms a bond with the sulfur atom simultaneously as the chloride leaving group departs. dntb.gov.ua In contrast, a stepwise mechanism would involve the formation of a stable intermediate (a pentacoordinate sulfurane), which would be flanked by two distinct transition states on the potential energy surface. dntb.gov.ua DFT calculations for the chloride-chloride exchange in arenesulfonyl chlorides supported a single transition state, consistent with an Sₙ2 mechanism. dntb.gov.ua

Analysis of Reaction Coordinate and Energy Profiles

By mapping the potential energy surface, computational studies can construct a reaction coordinate and energy profile. This profile illustrates the change in the system's energy as it progresses from reactants to products. Key features of this profile include the energies of the reactants, products, transition states, and any intermediates. The difference in energy between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For the hydrolysis of benzenesulfonyl chloride, computational modeling using the PM3 method has shown a two-step profile involving a shallow intermediate between two transition states. researchgate.net Such a profile for this compound would provide a detailed mechanistic picture, confirming whether the reaction is concerted or stepwise and revealing the activation energies for each step. This analysis can also quantify the stabilizing effect of solvent molecules, showing how the inclusion of explicit water molecules in the calculation lowers the activation barrier. researchgate.net

Elucidation of Electron Density-Based Local Reactivity Descriptors (Fukui Functions)

Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that help predict the most reactive sites within a molecule. scm.com They quantify how the electron density at a specific point in a molecule changes upon the addition or removal of an electron. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

The key Fukui functions are:

f⁺(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f⁺ value is the most electrophilic.

f⁻(r) : Describes reactivity towards an electrophilic attack (electron donation). The site with the highest f⁻ value is the most nucleophilic.

f⁰(r) : Describes reactivity towards a radical attack .

For the hydrolysis of this compound, the reaction is initiated by a nucleophilic attack from a water molecule. Therefore, the f⁺(r) function is of primary interest. Calculating this function would predict the most electrophilic atom in the molecule. It is expected that the sulfur atom would have the highest f⁺ value, confirming it as the site of nucleophilic attack. The condensed Fukui function, which assigns a value to each atom, allows for a quantitative ranking of the reactivity of different atomic sites. scm.comresearchgate.net

Examination of Molecular Orbital Contributions (HOMO-LUMO) to Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

HOMO : The outermost orbital containing electrons. A high-energy HOMO indicates a molecule is a good electron donor (nucleophile).

LUMO : The innermost orbital without electrons. A low-energy LUMO indicates a molecule is a good electron acceptor (electrophile).

In the hydrolysis of this compound, the reaction can be viewed as an interaction between the HOMO of the nucleophile (water) and the LUMO of the electrophile (the sulfamoyl chloride). Analysis of the LUMO of this compound would reveal its energy and spatial distribution. A low LUMO energy would indicate high electrophilicity and thus high reactivity towards nucleophiles. Furthermore, the shape and location of the LUMO are crucial; it is expected to be centered on the sulfur atom with a significant lobe pointing towards the position from which the chloride ion will depart, making it accessible for attack by the incoming water molecule. wuxibiology.com

The HOMO-LUMO energy gap is another important parameter. A small energy gap generally correlates with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethylsulfamoyl chloride |

| Methanesulfonyl chloride |

| Benzenesulfonyl chloride |

| trans-β-Styrenesulfonyl chloride |

Influence of Steric and Electronic Effects on Reaction Rates

The reactivity of the sulfamoyl chloride functional group is intricately governed by the electronic properties and spatial arrangement of its substituents. In the case of this compound, the 2-methylbenzyl group, in particular, introduces a fascinating interplay of these effects that significantly influences the rates of nucleophilic substitution reactions at the sulfur center. Understanding these influences requires a detailed examination of both electronic substituent effects, often quantified through linear free-energy relationships like the Hammett equation, and the more complex and sometimes counterintuitive role of steric factors.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of an aromatic substrate. mdpi.com It relates the logarithm of the reaction rate constant (k) for a substituted reactant to the logarithm of the rate constant (k₀) for the unsubstituted reactant through the equation:

log(k/k₀) = ρσ

Here, σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. mdpi.com

While specific Hammett analysis for this compound is not extensively documented, valuable insights can be drawn from studies on analogous arenesulfonyl chlorides. For instance, the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides was found to follow the Hammett equation, yielding a ρ-value of +2.02. mdpi.comnih.govdntb.gov.ua

A positive ρ-value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (which have negative σ values). nih.gov This indicates that there is a buildup of negative charge in the transition state of the rate-determining step. The electron-withdrawing groups help to stabilize this developing negative charge, thus lowering the activation energy and increasing the reaction rate. This is consistent with a concerted SN2-type mechanism or a stepwise addition-elimination mechanism where the initial nucleophilic attack is the rate-limiting step. nih.govdntb.gov.ua

The table below illustrates the expected impact of various substituents on the relative reaction rate of a generic arenesulfonyl chloride, based on a ρ-value of +2.02.

| Substituent (X) | σ Constant | log(kₓ/kₙ) | Predicted Relative Rate (kₓ/kₙ) |

| -OCH₃ (para) | -0.27 | -0.55 | 0.28 |

| -CH₃ (para) | -0.17 | -0.34 | 0.45 |

| -H | 0.00 | 0.00 | 1.00 |

| -Cl (para) | +0.23 | +0.46 | 2.91 |

| -CN (para) | +0.66 | +1.33 | 21.53 |

| -NO₂ (para) | +0.78 | +1.58 | 37.67 |

This interactive table demonstrates the predicted effect of different para-substituents on the reaction rate relative to the unsubstituted compound, calculated using the Hammett equation with an experimentally derived ρ-value of +2.02 for a similar system.

For this compound, the 2-methyl group on the benzyl ring is an ortho-substituent. The Hammett equation is generally not applied to ortho-substituents because their electronic effects can be convoluted with steric effects. mdpi.com However, the electronic influence of the methyl group is known to be electron-donating through an inductive effect. Based on the positive ρ-value observed in related systems, this electron-donating nature would be expected to slightly decrease the electrophilicity of the sulfur atom, thereby slowing the rate of nucleophilic attack compared to an unsubstituted benzyl group.

Steric effects arise from the spatial arrangement of atoms, and the most common manifestation is steric hindrance, where bulky groups impede the approach of a nucleophile to a reaction center, leading to a decrease in reaction rate. numberanalytics.comwikipedia.org For example, in classical SN2 reactions at a carbon center, reactivity decreases dramatically from methyl > primary > secondary > tertiary, reflecting the increasing steric bulk around the electrophilic carbon. wikipedia.org

Intuitively, the presence of a 2-methyl group (an ortho-substituent) on the benzyl ring of this compound would be expected to cause steric hindrance. This bulkiness should shield the sulfamoyl sulfur atom from the incoming nucleophile, thereby decreasing the reaction rate.

However, studies on nucleophilic substitution at the sulfur atom of ortho-alkyl-substituted arenesulfonyl chlorides have revealed a counterintuitive phenomenon known as "steric acceleration". mdpi.commdpi.com It has been observed that the presence of ortho-alkyl groups can lead to a significant rate increase despite the expected steric and electron-donating (rate-decelerating) effects. nih.govdntb.gov.ua For instance, 2,4,6-trimethylbenzenesulfonyl chloride was found to hydrolyze faster than the less hindered benzenesulfonyl chloride. mdpi.com

The origin of this steric acceleration is attributed to the relief of ground-state steric strain upon moving to the transition state. mdpi.com X-ray and DFT (Density Functional Theory) calculations have shown that ortho-alkyl-substituted arenesulfonyl chlorides adopt a rigid, sterically congested, and compressed ground-state structure. nih.govdntb.gov.ua The nucleophilic attack forces a change in geometry at the sulfur center, moving towards a more open, trigonal bipyramidal transition state. This geometric change alleviates the steric compression present in the ground state, resulting in a lower activation energy and an accelerated reaction rate. mdpi.com

This concept can be summarized as follows:

| Effect | Traditional Expectation (Steric Hindrance) | Observed Phenomenon (Steric Acceleration) |

| Ground State | Unhindered approach of nucleophile is possible. | The molecule is in a high-energy, sterically strained conformation due to bulky ortho-substituents. |

| Transition State | Bulky groups block the nucleophile's trajectory, raising the transition state energy. | The transition state has a more open geometry, which relieves the ground-state steric strain, thus lowering the transition state energy. |

| Reaction Rate | Decreased | Increased |

This interactive table contrasts the principles of steric hindrance with the observed phenomenon of steric acceleration in ortho-substituted sulfonyl compounds.

Iv. Advanced Applications in Organic Synthesis and Chemical Transformations

Methyl(2-methylbenzyl)sulfamoyl Chloride as a Specialized Sulfamoylating Reagent

The primary function of this compound is to act as an electrophilic source for the "N-Methyl(2-methylbenzyl)sulfamoyl" moiety. This reactivity is central to its role in building sulfonamide-containing molecules, which are significant scaffolds in medicinal chemistry and materials science.

This compound readily reacts with a wide range of nucleophiles to introduce the N-Methyl(2-methylbenzyl)sulfamoyl group. This transformation is a cornerstone of its utility. The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom, displacing the chloride, which is a good leaving group.

Common nucleophiles for this reaction include primary and secondary amines, which lead to the formation of sulfamides, and alcohols or phenols, which yield sulfamates. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov This direct and efficient method allows for the precise installation of the sterically defined 2-methylbenzyl group, which can be crucial for modulating the biological activity or material properties of the target molecule.

Table 1: Representative Sulfamoylation Reactions

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Sulfamide (B24259) | Aprotic solvent, base (e.g., pyridine) |

| Secondary Amine (R₂NH) | Sulfamide | Aprotic solvent, base (e.g., pyridine) |

| Alcohol (R-OH) | Sulfamate (B1201201) | Aprotic solvent, base (e.g., pyridine) |

This table illustrates the general applicability of sulfamoyl chlorides in forming key chemical bonds with various nucleophiles.

The concept of modular synthesis, which involves the stepwise assembly of complex molecules from simpler, interchangeable building blocks, is a powerful strategy in chemical synthesis. dtu.dkconsensus.app this compound is an excellent reagent for this approach, serving as a key building block that provides the core sulfonamide linkage.

By reacting this specific sulfamoyl chloride with a diverse library of amines or alcohols, chemists can rapidly generate a multitude of distinct sulfonamide-based compounds. This modularity is particularly valuable in drug discovery, where the synthesis of large compound libraries is necessary to explore structure-activity relationships (SAR). The N-methyl(2-methylbenzyl)sulfamoyl moiety can be combined with other fragments containing desired pharmacophores or functionalities, enabling the systematic construction of complex and potentially bioactive molecules. nih.gov While traditional sulfonamide synthesis can face challenges with substrate compatibility, the use of well-defined reagents like this compound allows for a more controlled and predictable assembly process. dtu.dk

Role in Cross-Coupling Reactions and Diversification Strategies

Beyond its traditional role as a sulfamoylating agent, the sulfur-chlorine bond in sulfamoyl chlorides can be engaged in transition metal-catalyzed cross-coupling reactions. This application significantly expands the synthetic utility of this class of compounds, allowing them to act as electrophilic partners in carbon-sulfur bond formation.

A significant advancement in sulfonamide synthesis involves a three-component, palladium-catalyzed Suzuki–Miyaura coupling. rsc.orgnih.govsemanticscholar.org In this process, a sulfamoyl chloride, generated in situ from a secondary amine and sulfuric chloride (SO₂Cl₂), is coupled with an arylboronic acid. rsc.orgnih.gov This methodology allows for the direct formation of an aryl-sulfonamide bond under redox-neutral conditions.

The catalytic cycle is believed to involve the oxidative addition of the Pd(0) catalyst to the S-Cl bond of the sulfamoyl chloride. The subsequent transmetalation with the organoboron reagent, followed by reductive elimination, yields the desired sulfonamide product and regenerates the Pd(0) catalyst. semanticscholar.org This approach is notable for its high functional group tolerance and provides access to a diverse range of sulfonamides that would be difficult to prepare using traditional methods. rsc.orgnih.gov The reaction has been successfully applied to the late-stage functionalization of complex molecules, demonstrating its potential in medicinal chemistry. nih.gov

Table 2: Examples of Pd-Catalyzed Suzuki–Miyaura Coupling for Sulfonamide Synthesis

| Amine Component | Boronic Acid Component | Yield (%) |

|---|---|---|

| Dibenzylamine | 2-Naphthylboronic acid | 81% |

| Morpholine | 4-Acetylphenylboronic acid | 75% |

Data sourced from a study on three-component sulfonamide synthesis. nih.gov The table showcases the versatility of the reaction with various amine and boronic acid coupling partners.

The use of sulfamoyl chlorides as electrophiles in cross-coupling reactions is not without its challenges. rsc.orgnih.gov A primary difficulty is the tendency for desulfonylation. rsc.orgsemanticscholar.org The strong electron-withdrawing nature of the sulfonyl group can weaken the sulfur-nitrogen bond, leading to the cleavage of the SO₂ group and the formation of tertiary amines as a significant byproduct. rsc.orgnih.gov

Researchers have developed strategies to surmount this problem. Careful selection of the palladium catalyst and ligands is crucial. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the desired reductive elimination step over the undesired desulfonylation pathway. semanticscholar.org By optimizing reaction conditions, such as the choice of base and solvent, the formation of the sulfonamide product can be favored, making the Suzuki-Miyaura coupling of sulfamoyl chlorides a viable and powerful synthetic tool. rsc.orgnih.gov Another limitation is that this transformation has not been effective when using primary amines or anilines as substrates. nih.gov

Applications in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its reliability, high efficiency, and broad scope. advanceseng.comresearchgate.net The core of SuFEx chemistry is the remarkable reactivity of the sulfur(VI)-fluoride bond, which is stable in many chemical environments yet reacts rapidly and selectively with specific nucleophiles like silyl (B83357) ethers and amines. advanceseng.comresearchgate.netsigmaaldrich.com

While sulfamoyl chlorides are not the primary electrophiles used in SuFEx, they are closely related to the key sulfamoyl fluoride (R₂N-SO₂F) reagents that are. The S-Cl bond is generally more susceptible to reductive collapse compared to the highly robust S-F bond. advanceseng.com Therefore, for SuFEx applications, this compound would typically be converted to its corresponding fluoride analogue, Methyl(2-methylbenzyl)sulfamoyl fluoride. This conversion can be achieved through various fluorination methods. Alternatively, the sulfamoyl fluoride can be synthesized directly from the parent amine, N-methyl-1-(2-methylphenyl)methanamine, and a fluorinating agent like sulfuryl fluoride (SO₂F₂). nih.gov

Once formed, Methyl(2-methylbenzyl)sulfamoyl fluoride can serve as a "SuFExable" hub. It can be clicked with various nucleophilic partners to create highly stable sulfamide linkages, finding use in materials science for creating polymers, in medicinal chemistry for drug discovery, and in chemical biology for bioconjugation. researchgate.net

Table 3: Comparison of Sulfamoyl Halides for Ligation Chemistry

| Property | Sulfamoyl Chloride (R₂N-SO₂Cl) | Sulfamoyl Fluoride (R₂N-SO₂F) |

|---|---|---|

| Bond Stability | Moderately stable; prone to hydrolysis and reductive collapse. advanceseng.com | Highly stable to hydrolysis and reduction. sigmaaldrich.com |

| Reactivity | High reactivity with a broad range of nucleophiles. | High, specific reactivity with silyl ethers and amines. researchgate.net |

| Click Chemistry | Not ideal; side reactions like desulfonylation are common. rsc.org | Ideal for SuFEx; clean, high-yielding reactions. advanceseng.comsigmaaldrich.com |

| Applications | Traditional sulfamoylation, some cross-coupling. nih.gov | SuFEx click chemistry, bioconjugation, polymer synthesis. researchgate.net |

Development of N-Based S(VI) Compounds through SuFEx Activation

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of click chemistry, offers a robust platform for the synthesis of N-based S(VI) compounds. researchgate.netnih.gov The core of this methodology lies in the conversion of highly stable S(VI)-F bonds into new linkages with nucleophiles. While sulfamoyl chlorides, such as this compound, are precursors to SuFEx-active compounds, the direct activation of sulfamoyl fluorides is a key step.

The conversion of a sulfamoyl chloride to a sulfamoyl fluoride can be achieved through halogen exchange reactions. Once formed, the corresponding sulfamoyl fluoride of this compound would exhibit characteristic SuFEx reactivity. The reactivity of sulfamoyl fluorides is influenced by the substituents on the nitrogen atom. Disubstituted sulfamoyl fluorides are generally stable but can be activated to react with amines and other nucleophiles to form sulfamides and related structures. nih.gov This activation is crucial for expanding the library of N-based S(VI) compounds, which are significant in medicinal chemistry and materials science. researchgate.net

The SuFEx reaction allows for the reliable construction of sulfur-nitrogen bonds under mild conditions, a significant advantage over traditional methods that may require harsh reagents. The resulting sulfamides, derived from the activation of sulfamoyl fluorides, are prevalent motifs in pharmaceuticals.

Construction of Diverse SuFEx Linkers for Organic and Polymer Chemistry

The versatility of SuFEx chemistry extends to the creation of diverse linkers for connecting molecular fragments in both organic and polymer synthesis. Sulfamoyl chlorides are valuable starting materials for generating these linkers. By converting the chloride to a fluoride, a stable yet reactive handle is introduced, which can then participate in SuFEx reactions. researchgate.netnih.gov

A bifunctional linker could be envisioned where a molecule contains the Methyl(2-methylbenzyl)sulfamoyl fluoride moiety at one end and another reactive group at the other. This allows for the sequential or orthogonal connection of different molecular entities. For instance, the sulfamoyl fluoride can react with a phenol (B47542) to form a stable linkage, while another functional group on the molecule can participate in other transformations. This modular approach is highly valuable in drug discovery and the development of functional polymers. researchgate.net The stability of the S-F bond ensures that the linker remains intact under various reaction conditions until it is intentionally activated for the SuFEx coupling. chemrxiv.org

Regioselective and Chemoselective Transformations

Strategies for Controlling Reactivity, e.g., with Protecting Groups (N-Boc)

Controlling the reactivity of polyfunctional molecules is a central challenge in organic synthesis. Protecting groups play a pivotal role in achieving regioselectivity and chemoselectivity. In the context of sulfamoyl chlorides, the use of the tert-butoxycarbonyl (N-Boc) group is a well-established strategy. nih.gov

For a primary or secondary amine, reaction with a sulfamoyl chloride can be directed by first protecting one of the amine's positions with a Boc group. N-(tert-Butoxycarbonyl)sulfamoyl chloride is a versatile reagent that reacts with nucleophiles to introduce a Boc-protected sulfamoyl group. enamine.net This strategy prevents undesired side reactions and allows for the selective functionalization of the molecule. The Boc group can be readily removed under acidic conditions, revealing the free amine for further transformations. nih.govnih.gov This approach is particularly useful in the synthesis of complex molecules where multiple reactive sites are present.

For instance, in the synthesis of N-hydroxysulfamides, an N-Boc sulfamoyl chloride is reacted with a protected hydroxylamine. nih.gov The Boc group ensures that the reaction occurs at the desired nitrogen atom and can be selectively removed later in the synthetic sequence.

Impact of Solvent and Catalysts on Product Selectivity

The choice of solvent and catalyst can have a profound impact on the outcome of chemical reactions, influencing both reaction rates and product selectivity. In reactions involving sulfamoyl chlorides, the solvent can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction pathway.

Catalysts are employed to accelerate reactions and to control selectivity. For example, in SuFEx chemistry, bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the reaction between a sulfuryl fluoride and a nucleophile. nih.gov The basicity of the catalyst can influence the deprotonation of the nucleophile and the activation of the S-F bond.

In phase-transfer catalysis, the catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs, which can significantly enhance reaction rates and selectivity. The choice of catalyst and reaction conditions can be optimized to favor the formation of a specific regioisomer or stereoisomer.

Late-Stage Functionalization Strategies in Complex Molecule Synthesis

Functionalization of Electron-Deficient Alkenes

The addition of nucleophiles to electron-deficient alkenes, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Sulfamoyl chlorides and their derivatives can be utilized in such reactions to introduce a sulfamoyl moiety into a molecule.

The reactivity of ethenesulfonyl fluoride (ESF), a key SuFEx reagent, provides a useful analogy. ESF readily undergoes Michael addition with a variety of nucleophiles, thereby installing a sulfonyl fluoride group that can be used in subsequent SuFEx reactions. sigmaaldrich.com This two-step process of Michael addition followed by SuFEx coupling is a powerful strategy for late-stage functionalization.

Diversification of Pre-Existing Molecular Scaffolds

The strategic modification of existing molecular frameworks, often referred to as late-stage functionalization, is a cornerstone of modern medicinal chemistry and drug discovery. This approach allows for the rapid generation of analogues of a lead compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile reagent in this context, providing a means to introduce the N-methyl-N-(2-methylbenzyl)sulfonamide moiety onto a range of molecular scaffolds. The diversification stems primarily from the reactivity of the sulfamoyl chloride group, which can engage in several types of chemical transformations.

The most prevalent application of sulfamoyl chlorides in scaffold diversification is their reaction with primary and secondary amines to form sulfonamides. cbijournal.comscispace.com This transformation is particularly valuable as the sulfonamide group is a key pharmacophore found in a multitude of FDA-approved drugs. nih.gov It is recognized as a metabolically stable bioisostere of amides and carboxylic acids, offering a distinct profile of hydrogen bonding capabilities and geometric orientation. jove.comjove.com By reacting this compound with various amine-containing scaffolds, chemists can systematically alter the steric and electronic properties of a parent molecule. For instance, the introduction of the 2-methylbenzyl group can introduce a specific steric bulk that can probe binding pockets of biological targets.

Recent advancements in photoredox catalysis have expanded the utility of sulfamoyl chlorides beyond traditional nucleophilic substitution reactions. jove.comox.ac.uk These methods allow for the generation of sulfamoyl radicals, which can then participate in reactions such as the hydrosulfamoylation of alkenes. jove.comacs.org This approach enables the installation of the sulfonamide functional group at positions that might be inaccessible through traditional synthetic routes. For a complex molecule containing an alkene, treatment with this compound under photocatalytic conditions could yield a novel analogue with the sulfonamide group appended to the aliphatic portion of the molecule. This strategy is particularly useful in late-stage functionalization, where chemoselectivity and functional group tolerance are paramount. jove.comacs.org

Furthermore, the sulfamoyl chloride moiety can be utilized in palladium-catalyzed cross-coupling reactions. For example, in situ generated sulfamoyl chlorides can participate in Suzuki-Miyaura coupling reactions with boronic acids to form arylsulfonamides. rsc.org This methodology allows for the direct linkage of the sulfonamide group to aromatic or heteroaromatic rings within a pre-existing scaffold, providing a powerful tool for the diversification of aryl-containing compounds. The reaction of this compound with a boronic acid-functionalized scaffold in the presence of a palladium catalyst would result in the formation of a new C-S bond, thereby creating a novel and potentially more potent molecular entity.

The table below summarizes the key transformations involving this compound for the diversification of molecular scaffolds and the types of scaffolds that can be modified.

V. Spectroscopic and Computational Characterization for Mechanistic Elucidation

Principles of Spectroscopic Analysis Applied to Methyl(2-methylbenzyl)sulfamoyl Chloride

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Infrared (IR) spectroscopy identifies key functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular skeleton, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Infrared (IR) spectroscopy is a powerful tool for identifying the primary functional groups within this compound. The sulfamoyl chloride group (-SO₂Cl) and the 2-methylbenzyl group each exhibit characteristic absorption bands.

The sulfonyl portion (SO₂) of the sulfamoyl chloride moiety gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νₐₛ) typically found in the 1370–1410 cm⁻¹ region and a symmetric stretch (νₛ) in the 1166–1204 cm⁻¹ range. umich.edu The presence of these two intense bands is a strong indicator of the sulfonyl group. Furthermore, the sulfur-chlorine (S-Cl) bond shows a characteristic stretching absorption at lower frequencies, generally around 375 cm⁻¹. The sulfur-nitrogen (S-N) single bond stretch is typically weaker and can be observed in the fingerprint region.

The 2-methylbenzyl moiety also presents several characteristic peaks. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups appears in the 2800–3000 cm⁻¹ region. Aromatic C=C ring stretching vibrations produce a series of bands, often of medium to weak intensity, in the 1450–1600 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370–1410 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1166–1204 |

| Sulfur-Chlorine (S-Cl) | Stretch | ~375 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2800–3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl (N-CH₃) protons would likely appear as a singlet. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen would also produce a singlet. The aromatic protons on the 2-methylbenzyl ring would appear in the aromatic region (typically δ 7.0–7.5 ppm) and would exhibit a complex splitting pattern due to their ortho-substitution. chemicalbook.com The methyl group attached to the aromatic ring (Ar-CH₃) would yield a singlet in the aliphatic region. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The N-methyl carbon is expected in the aliphatic region. The benzylic methylene carbon will appear further downfield due to the influence of the adjacent nitrogen atom. The aromatic carbons will be observed in the typical range of δ 120–140 ppm. nih.govuobasrah.edu.iq The carbon bearing the methyl group and the quaternary carbon of the benzyl (B1604629) ring will have distinct chemical shifts. The aromatic methyl carbon will be found at the upfield end of the spectrum. nih.govuobasrah.edu.iq

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.5–3.0 | Singlet |

| Ar-CH₃ | 2.2–2.4 | Singlet |

| Ar-CH₂-N | 4.0–4.5 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C H₃ | 30–40 |

| Ar-C H₃ | 18–22 |

| Ar-C H₂-N | 50–60 |

| Aromatic (C -H) | 125–130 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural evidence. The molecular ion peak (M⁺) will be observed, and its mass will correspond to the molecular weight of the compound. A characteristic feature will be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Electron impact ionization typically induces fragmentation of the molecule. Key fragmentation pathways for this compound would include:

Loss of Chlorine: Cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in an [M - 35]⁺ or [M - 37]⁺ ion.

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO₂ molecule. researchgate.net

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom can cleave, leading to the formation of a highly stable 2-methylbenzyl cation or a related tropylium (B1234903) ion (m/z 105). This is often a prominent peak in the spectrum of benzyl compounds. libretexts.orgresearchgate.netnist.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₁₂ClNO₂S⁺ | 233/235 |

| [M - Cl]⁺ | C₉H₁₂NO₂S⁺ | 198 |

| [M - SO₂]⁺ | C₉H₁₂ClN⁺ | 169/171 |

Advanced Computational Studies for Structural and Electronic Properties

Computational chemistry provides deep insights into the molecular structure, bonding, and electronic properties that are not directly accessible through experimental methods alone.

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to model the three-dimensional structure of this compound. nih.gov These calculations can optimize the molecular geometry to its lowest energy state, providing precise predictions of bond lengths, bond angles, and dihedral angles.

For this specific molecule, QM calculations can elucidate the nature of the bonding within the sulfamoyl chloride core. The calculated bond lengths of S=O, S-N, and S-Cl can be compared to experimental values for similar compounds to validate the computational model. For instance, the S=O bonds are expected to be short, indicating significant double-bond character, while the S-N and S-Cl bonds will be longer, reflecting their single-bond nature. The geometry around the sulfur atom is predicted to be a distorted tetrahedron. These computational models are foundational for understanding the molecule's steric and electronic landscape, which in turn governs its chemical behavior. arxiv.orgaps.orgresearchgate.netyoutube.com

Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex wave function from a QM calculation in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. researchgate.net This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and the delocalization of electron density, which contribute to molecular stability. researchgate.net

In this compound, NBO analysis can quantify the donor-acceptor interactions. Significant interactions are expected between the lone pairs on the highly electronegative oxygen atoms (donors) and the antibonding orbitals (acceptors) of adjacent bonds, such as the σ(S-N) and σ(S-Cl) orbitals. nih.gov This delocalization of electron density from the oxygen lone pairs into the antibonding orbitals helps to stabilize the molecule. The analysis also reveals the polarization of the bonds, confirming the high positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms. These ICT interactions are crucial for understanding the electronic distribution and reactivity of the sulfamoyl chloride functional group. nih.govnih.govdoi.org

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the detailed spectroscopic and computational characterization of "this compound." Studies providing data on its Molecular Electrostatic Potential (MEP) mapping, simulated vibrational spectra, Total Density of States (TDOS), or computational modeling of its reaction mechanisms could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as this information does not appear to be publicly available.

Vi. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing sulfamoyl and sulfonyl chlorides often rely on harsh reagents such as thionyl chloride or chlorosulfonic acid, which present significant environmental and safety challenges. The future synthesis of Methyl(2-methylbenzyl)sulfamoyl chloride will likely pivot towards more sustainable and green alternatives.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfamoyl Chlorides

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Chlorinating/Oxidizing Agents | Chlorosulfonic acid, Thionyl chloride, POCl₃ | H₂O₂, Oxone, O₂ with catalytic NOx, N-chlorosuccinimide rsc.org |

| Solvents | Dichloromethane, Chloroform (B151607), Acetic acid | Water, Deep Eutectic Solvents (DESs), Supercritical CO₂, or solvent-free rsc.orgresearchgate.netresearchgate.net |

| Byproducts | Acidic gases (HCl, SO₂), significant hazardous waste | Water, benign salts, recyclable catalysts |

| Workup/Purification | Aqueous quenching, extraction with organic solvents, column chromatography | Filtration, precipitation, minimal purification steps rsc.orgrsc.org |

Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering significant advantages such as simplified catalyst recovery, potential for reuse, and suitability for continuous flow processes. nih.govresearchgate.net For the synthesis of sulfonyl chlorides, metal-free, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) have emerged as a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. nih.govresearchgate.netacs.org This approach uses visible light to drive the reaction under mild, room-temperature conditions. nih.gov Applying this technology to the synthesis of this compound could offer a pathway with high functional group tolerance and significantly reduced metal waste. The catalyst can be easily separated by filtration and reused, aligning with the principles of a circular economy. nih.gov

Table 2: Potential Heterogeneous Catalysts for Sulfamoyl Chloride Synthesis

| Catalyst Type | Example | Key Advantages | Potential Application |

|---|---|---|---|

| Carbon Nitrides | Potassium Poly(heptazine imide) (K-PHI) nih.govresearchgate.net | Metal-free, low cost, recyclable, visible-light active | Photocatalytic synthesis from corresponding amines or thiols |

| Supported Metal Oxides | TiO₂, ZnO | Readily available, stable, well-studied photocatalytic properties | Photo-oxidative chlorination of sulfur precursors |

| Functionalized Polymers | Sulfonated Resins | High stability, tunable acidity/basicity | Acid-catalyzed steps in multi-step syntheses |

Exploration of Novel Reactivity Modes and Synthetic Pathways

Beyond its traditional role as an electrophile for creating sulfonamides, the sulfamoyl chloride moiety in this compound holds untapped potential for novel chemical transformations.

Recent advances have focused on the generation of sulfamoyl radicals from sulfamoyl chlorides. rsc.orgresearchgate.net This can be achieved through visible-light photoredox catalysis, often mediated by silyl (B83357) radicals which facilitate a chlorine atom abstraction. acs.orgnih.govtue.nl This activation mode opens up a host of new reactions, such as the hydrosulfamoylation of alkenes, which provides direct access to complex aliphatic sulfonamides. acs.orgnih.gov Applying this strategy to this compound would allow it to serve as a precursor to the corresponding methyl(2-methylbenzyl)sulfamoyl radical. This radical could then be used in various addition and cross-coupling reactions, significantly expanding its synthetic utility beyond simple nucleophilic substitution. magtech.com.cn

Table 3: Emerging Radical-Based Reactions of Sulfamoyl Chlorides

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Hydrosulfamoylation of Alkenes | Net addition of H and a sulfamoyl group across a C=C bond | Photocatalyst (e.g., Eosin Y), H-atom donor (e.g., (TMS)₃SiH), visible light acs.orgnih.gov |

| C-H Sulfamoylation | Direct functionalization of C-H bonds with a sulfamoyl group | Photocatalyst, oxidant, visible light |

| Cross-Coupling Reactions | Coupling of the sulfamoyl radical with other radical species or organometallic reagents | Transition metal or photoredox catalysis |

Future research will also focus on designing new reagents that can generate the methyl(2-methylbenzyl)sulfamoyl moiety more efficiently or with novel selectivity. One approach involves bypassing the sulfamoyl chloride intermediate altogether. For instance, methods are being developed for the in situ generation of sulfamoyl radicals directly from sulfur dioxide, a nitrogen source, and an olefin in a three-component reaction. researchgate.netchemrxiv.orgchemrxiv.org This strategy offers a more convergent and atom-economical route to sulfonamides.

Another avenue is the development of alternative sulfamoylating agents with improved stability, handling, or reactivity profiles. Reagents like activated aryl sulfamates and N-sulfonylpyridinium salts (Burgess-type reagents) are being explored for the sulfamoylation of alcohols and amines, sometimes with unique selectivity. nih.govgalchimia.comorganic-chemistry.org Designing an analogous reagent for the methyl(2-methylbenzyl)sulfamoyl group could provide a stable, crystalline solid that is easier and safer to handle than the corresponding chloride.

Mechanistic Refinements through Advanced Computational Techniques

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new transformations. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for this purpose. nih.govdntb.gov.ua

Computational studies can be employed to:

Elucidate Reaction Pathways: DFT calculations can map the potential energy surfaces for reactions, identifying transition states and intermediates. nih.govdntb.gov.ua This can distinguish between different possible mechanisms, such as a concerted SN2 pathway versus a stepwise addition-elimination mechanism for nucleophilic substitution at the sulfur center. nih.govmdpi.com

Understand Substituent Effects: The influence of the 2-methylbenzyl group on the reactivity of the sulfamoyl chloride can be quantitatively assessed. For instance, calculations can reveal how ortho-alkyl groups may cause steric congestion that, counterintuitively, enhances reactivity by destabilizing the ground state. nih.gov

Model Solvent Effects: The role of the solvent is critical in many reactions. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate picture of solvation effects and their influence on reaction barriers and mechanisms compared to simpler continuum models. nih.gov

Predict Novel Reactivity: Computational screening can help identify promising new reaction pathways or catalyst systems before they are explored experimentally, accelerating the discovery process.

By combining these computational investigations with experimental kinetic studies, a comprehensive mechanistic picture can be developed, enabling the rational design of more efficient and selective processes for the synthesis and application of this compound. rsc.orgscilit.com

Application of High-Level Ab Initio and Coupled-Cluster Methods

Future computational research on this compound is poised to leverage high-level quantum chemical methods to gain unprecedented insight into its electronic structure and reactivity. Ab initio methods, which solve the electronic Schrödinger equation without empirical data, offer a foundational approach. nih.gov For a molecule of this complexity, methods like Møller-Plesset perturbation theory (MP2) can provide a good balance of accuracy and computational cost for studying nonbonded interactions and conformational energies. nih.gov

For even higher accuracy, coupled-cluster (CC) methods, such as coupled-cluster singles and doubles (CCSD) and its variants with perturbative triples [CCSD(T)], are considered the "gold standard" in quantum chemistry. rsc.orgresearchgate.net Application of these methods could provide benchmark data on the geometric parameters, vibrational frequencies, and reaction energetics of this compound. For instance, CCSD calculations could precisely model the molecule's dipole moment and polarizability, which are fundamental to its interaction with other molecules and electromagnetic fields. rsc.org Such high-level calculations are crucial for validating and parameterizing more computationally efficient methods like density functional theory (DFT), ensuring their reliability for larger-scale simulations. nih.gov

Molecular Dynamics Simulations for Complex Reaction Systems

While quantum methods excel at describing electronic details, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules over time in realistic environments, such as in solution or at interfaces. mdpi.com Future research could employ reactive MD simulations to model the chemical transformations of this compound. By capturing the dynamics of bond formation and cleavage in real-time, these simulations provide detailed insights into reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally. mdpi.com

For example, MD simulations could elucidate the microscopic mechanisms by which solvents influence the reactivity of the sulfamoyl chloride group, particularly in reactions forming sulfonamides. Simulations can model how solvent molecules arrange around the reactant, stabilize transition states, and mediate charge transfer. mdpi.com Furthermore, studying the root-mean-square deviation (RMSD) of the molecule within a simulated reaction environment can suggest the stability of intermediate complexes, corroborating findings from other computational methods like molecular docking. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of novel chemical entities from laboratory-scale synthesis to industrial production presents significant challenges, including scalability, safety, and reproducibility. The integration of this compound chemistry with continuous flow reactors and automated synthesis platforms offers a promising solution. Automated systems can perform the entire process of a chemical synthesis, from combining starting materials to purification and isolation of the final product, with increased speed and a lower risk of human error. sigmaaldrich.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. This enhanced control is particularly beneficial when handling reactive intermediates like sulfamoyl chlorides. researchgate.net Automated platforms, such as those utilizing pre-packed reagent cartridges, can streamline multi-step syntheses, making the production of derivatives from this compound more efficient and accessible. sigmaaldrich.comsynplechem.com This approach accelerates the generation of compound libraries for screening purposes and facilitates a more rapid optimization of reaction conditions for scalable and safe manufacturing. synplechem.comchemrxiv.org

Applications in Materials Science and Polymer Chemistry

The unique reactivity of the sulfamoyl chloride moiety in this compound makes it a valuable building block for novel materials. Its ability to react with nucleophiles, such as amines and alcohols, allows for its incorporation into larger molecular architectures, including polymers and surface coatings. This functional group can be used to introduce specific chemical, physical, and biological properties into materials.

A significant future application lies in the synthesis of advanced polymers where this compound serves as a monomer or a functionalizing agent. The reaction of the sulfamoyl chloride group with a diamine, for instance, would yield a polysulfonamide. Sulfonamide linkages are known for their chemical stability and ability to participate in hydrogen bonding, which can impart desirable thermal and mechanical properties to the resulting polymer.

Recent advances have demonstrated the synthesis of well-defined polymers like poly(thioester sulfonamide)s through methods such as ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides. nih.gov Analogously, this compound could be used in step-growth polymerization reactions with various co-monomers to create novel linear or cross-linked polymers. The presence of the 2-methylbenzyl group can be used to tune the polymer's properties, such as its solubility, glass transition temperature (Tg), and crystallinity. msu.edu For example, the bulky benzyl (B1604629) group could influence chain packing and morphology, leading to materials with tailored flexibility or rigidity for specific applications in coatings, membranes, or specialty plastics. msu.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl(2-methylbenzyl)sulfamoyl chloride, and what analytical techniques confirm its purity?

- Methodological Answer : The compound is typically synthesized via chlorination of its carboxylic acid precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂C₂O₂). For example, sulfamoyl acetyl chlorides are prepared by reacting sulfamoyl acetic acid derivatives with SOCl₂ under anhydrous conditions, followed by purification via trituration with hexane/diethyl ether. Key analytical methods include:

- 1H NMR : Characteristic peaks for aromatic protons (δ 6.90–7.73 ppm) and methyl/methoxy groups (δ 3.73–3.94 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ = 264.0037 for a methoxy-substituted analog) .

- Melting Point : Used to confirm crystallinity (e.g., 147–149°C for 2-(N-(4-methoxyphenyl)sulfamoyl)acetyl chloride) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Critical precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfamoyl chlorides release corrosive HCl gas during reactions .

- Storage : Store in a cool, dry place under inert atmosphere (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Identifies substituent patterns (e.g., methoxy groups at δ 3.73–3.94 ppm and sulfamoyl CH₂ at δ 4.29–4.44 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., deviation <2 ppm from calculated mass) .

- IR Spectroscopy : Detects sulfonyl chloride (S=O stretching at ~1360–1180 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing by-product formation?

- Methodological Answer :

- Chlorinating Agent Selection : Oxalyl chloride (vs. thionyl chloride) reduces side reactions due to milder conditions, as shown in sulfamoyl acetyl chloride syntheses (yield: 67–80%) .

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes hydrolysis. Post-reaction trituration with non-polar solvents (hexane/ether) removes unreacted starting materials .

- Catalytic Additives : A few drops of DMF accelerate chlorination by generating reactive acyl imidazolium intermediates .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data on the reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/HRMS data with DFT-calculated chemical shifts and Mulliken charges to identify electronic effects influencing reactivity .

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., sulfonic acids from hydrolysis) and adjust reaction conditions (e.g., lower moisture levels) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize temperature and reagent stoichiometry .

Q. How can this compound be utilized in synthesizing sulfonamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Nucleophilic Substitution : React with heterocyclic amines (e.g., pyrazolines) in DMA to form sulfonamides, as demonstrated in carbonic anhydrase inhibitor syntheses .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or hydroxy substituents) on the aryl ring to modulate electronic properties and binding affinity .

- Biological Assays : Evaluate derivatives using enzyme inhibition assays (e.g., IC₅₀ determination) and compare with computational docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.